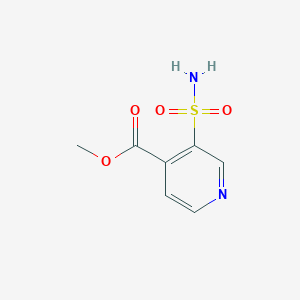
Methyl 3-sulfamoylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-sulfamoylisonicotinate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to the isonicotinic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-sulfamoylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation step while minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 3-sulfamoylisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 3-sulfamoylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-sulfamoylisonicotinate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-sulfamoylisonicotinate: Similar in structure but with the sulfamoyl group attached to a different position on the isonicotinic acid.
Methyl nicotinate: Lacks the sulfamoyl group but shares the isonicotinic acid methyl ester structure.
Uniqueness
Methyl 3-sulfamoylisonicotinate is unique due to the specific positioning of the sulfamoyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C7H8N2O4S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
methyl 3-sulfamoylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) |
InChIキー |
JTJQAUHSJRKLKE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





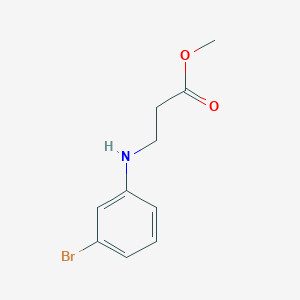
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)
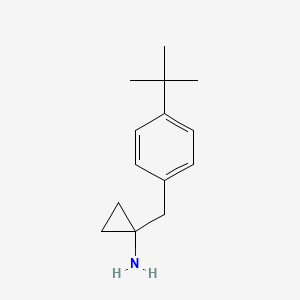

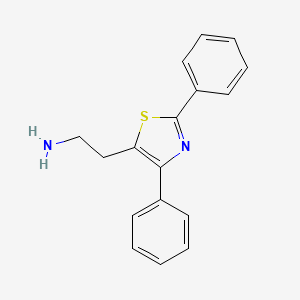
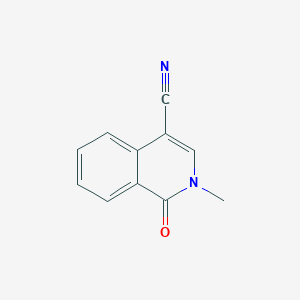

![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)


![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)
